molecular formula C16H20ClN3O4 B2753236 5-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazine-1-carbonyl)-2H-pyran-2-one hydrochloride CAS No. 1396846-58-4

5-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazine-1-carbonyl)-2H-pyran-2-one hydrochloride

Cat. No. B2753236
CAS RN: 1396846-58-4
M. Wt: 353.8
InChI Key: VRJBIRGRTKKSDI-UHFFFAOYSA-N
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Description

“5-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazine-1-carbonyl)-2H-pyran-2-one hydrochloride” is a chemical compound that has potential applications in scientific research and drug discovery. It is mentioned in the context of spirocyclic androgen receptor protein degraders .

Scientific Research Applications

Antibacterial and Biofilm Inhibition

Compounds featuring piperazine and pyrazole moieties, similar to the structure of interest, have been synthesized and evaluated for their antibacterial and biofilm inhibition properties. For instance, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker were prepared and exhibited potent antibacterial efficacies and biofilm inhibition activities against strains such as E. coli, S. aureus, and S. mutans. These hybrids showed better biofilm inhibition activities than the reference antibiotic, Ciprofloxacin, suggesting potential applications in addressing antibiotic resistance and biofilm-associated infections (Mekky & Sanad, 2020).

Molecular Structure Investigations

Research involving s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties has contributed to molecular structure investigations, highlighting the importance of intermolecular interactions in determining molecular packing. These studies utilize X-ray crystallography combined with Hirshfeld and DFT calculations to analyze the dominant interactions and predict electronic properties and NMR chemical shifts, thereby aiding in the understanding of molecular behavior and structure-activity relationships (Shawish et al., 2021).

Antimicrobial Activities

The synthesis and evaluation of antimicrobial activities of new 1,2,4-triazole derivatives, including those with piperazine components, have been explored. These studies aim to develop compounds with good to moderate activities against various microorganisms, potentially offering new avenues for antimicrobial therapy and addressing drug resistance challenges (Bektaş et al., 2007).

Anticonvulsant and Antimicrobial Evaluation

Derivatives of 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one have been synthesized and evaluated for their anticonvulsant and antimicrobial activities. These compounds, prepared via reactions involving substituted piperazine derivatives, have shown potential in both therapeutic areas, indicating the versatility of piperazine-based compounds in drug development (Aytemir et al., 2004).

properties

IUPAC Name

5-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine-1-carbonyl]pyran-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4.ClH/c1-11-14(12(2)23-17-11)9-18-5-7-19(8-6-18)16(21)13-3-4-15(20)22-10-13;/h3-4,10H,5-9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJBIRGRTKKSDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)C3=COC(=O)C=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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